naphtho[2,3-c]furan-1(3H)-one
Overview
Description
Naphthofurans are a class of organic compounds that consist of a furan ring fused to a naphthalene ring . They are known for their potential biological relevance .
Synthesis Analysis
A reverse hydrogenolysis process has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, which are similar to the compound you’re interested in . This process involves the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the naphthofuran compounds . The reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors .Chemical Reactions Analysis
Naphthofurans can undergo a variety of chemical reactions. For example, 4,5-Dihydro-3H-naphtho[1,8-bc]furans have been shown to react with a variety of electrophilic reagents .Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
- Synthesis and Biological Activity : Naphtho[2,1-b]furan derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Compounds derived from naphtho[2,1-b]furan have shown promising results in these fields, indicating their potential as therapeutic agents (Ravindra, Vagdevi, Vaidya, & Padmashali, 2006).
Chemical Synthesis and Applications
- Innovative Synthesis Techniques : The synthesis of naphtho[2,3-c]furan-1(3H)-one derivatives has been explored through various chemical reactions, such as metal-free intramolecular cycloaddition and gold-catalyzed reactions. These studies contribute to the development of new synthetic methods and understanding the versatility of this compound in chemical synthesis (Ning et al., 2021), (Li et al., 2018).
Potential in Natural Product Synthesis
- Natural Product Derivatives : Research has focused on synthesizing functionalized furan derivatives, aiming to construct derivatives such as naphtho[2,3-b]furan. These efforts are directed towards creating bioactive natural product derivatives, highlighting the role of this compound in natural product chemistry (Senapati & Mal, 2015).
Cytotoxicity Studies
- Cytotoxic Properties : Naphtho[2,3-c]furan derivatives have been evaluated for their cytotoxic properties. For instance, furanaphin, a derivative isolated from the aphid Aphis spiraecola, exhibited cytotoxicity against human tumor cells, suggesting potential applications in cancer research (Horikawa et al., 2004).
Eco-Friendly Synthesis Approaches
- Green Chemistry Practices : Recent studies have developed eco-friendly synthesis methods for naphtho[b]furan scaffolds. These methods emphasize the importance of environmentally friendly practices in chemical synthesis, aligning with the principles of green chemistry (Zhang et al., 2015).
Catalytic Reactions
- Palladium-Catalyzed Reactions : Palladium-catalyzed reactions have been explored for the synthesis of naphtho[1,2-b]furan, showcasing the versatility of this compound derivatives in catalytic processes. This research contributes to the development of new catalytic methods in organic synthesis (Wei et al., 2009).
Future Directions
Properties
IUPAC Name |
1H-benzo[f][2]benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-12-11-6-9-4-2-1-3-8(9)5-10(11)7-14-12/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRHFBSESVPHEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401549 | |
Record name | naphtho[2,3-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4711-50-6 | |
Record name | naphtho[2,3-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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